molecular formula C4H3N3 B1338111 1H-pyrazole-3-carbonitrile CAS No. 36650-74-5

1H-pyrazole-3-carbonitrile

Cat. No.: B1338111
CAS No.: 36650-74-5
M. Wt: 93.09 g/mol
InChI Key: YMJLEPMVGQBLHL-UHFFFAOYSA-N
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Description

1H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C4H3N3 and its molecular weight is 93.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

1H-pyrazole-3-carbonitrile serves as a precursor in the synthesis of various biologically significant compounds. For instance, it is used in the palladium-catalyzed synthesis of 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles from 4-chloroquinoline-3-carbaldehydes. These compounds exhibit a range of biological activities and can be selectively produced by adjusting reaction temperatures (Wang et al., 2015). The crystal structure of 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, a derivative, highlights the planarity and dihedral angles between its phenyl and p-tolyl rings, demonstrating its potential in further chemical applications (Abdel‐Aziz et al., 2012).

Applications in Crop Protection

Specific derivatives of this compound, such as 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, are synthesized with potential applications in crop protection. These derivatives are produced with high selectivity and yields under mild conditions, underscoring their utility in agricultural sciences (Plem et al., 2015).

Novel Compound Synthesis

The molecule is also a key intermediate in the synthesis of new classes of compounds, such as pyrazolo[3,4-d][1,2,3]triazin-4-ones, highlighting its versatility in organic chemistry. These compounds are structurally related to purines and have shown a variety of biological activities, further illustrating the broad utility of this compound in medicinal chemistry (Colomer & Moyano, 2011).

Antitumor Activity

Several pyrazole-3-carbonitrile derivatives have been synthesized and evaluated for their antitumor activity. Some derivatives, specifically pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile, have shown promising results against human laryngeal epidermoid carcinoma cells, indicating the potential of this compound derivatives in cancer therapy (Abdel‐Latif et al., 2016).

Mechanistic Insights and Advanced Material Applications

The reaction mechanisms involving this compound with unsaturated carbonyl compounds have been investigated, offering insights into the synthesis of complex heterocyclic compounds. Such studies not only advance our understanding of organic synthesis but also open avenues for creating materials with specific properties (Liu et al., 2013).

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific target would depend on the particular derivative and its functional groups.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation . The exact interaction would depend on the specific target and the structure of the derivative.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some pyrazole derivatives can inhibit enzymes involved in metabolic pathways, leading to downstream effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 9309, and it is a solid at room temperature . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Pyrazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the derivative’s target and mode of action.

Action Environment

The action of 1H-pyrazole-3-carbonitrile can be influenced by various environmental factors. For example, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy could be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Properties

IUPAC Name

1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLEPMVGQBLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957908
Record name 1H-Pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36650-74-5
Record name 1H-Pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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